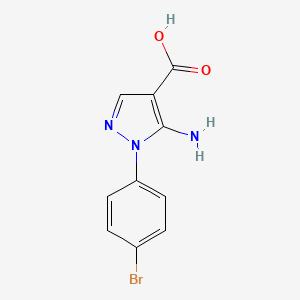

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(4-bromophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETBMJDJOXXFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398850 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438243-87-9 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

This guide provides an in-depth exploration of the chemical synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable building block for further chemical elaboration. This document will detail a reliable synthetic pathway, explain the underlying chemical principles, and provide actionable protocols for its preparation in a laboratory setting.

Introduction to the Target Molecule

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole characterized by an amino group at the 5-position, a 4-bromophenyl substituent on the ring nitrogen at the 1-position, and a carboxylic acid at the 4-position. This unique combination of functional groups offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The presence of the bromine atom, for instance, opens up possibilities for various cross-coupling reactions to introduce further molecular complexity. The aminopyrazole core itself is a known pharmacophore, contributing to the biological activity of numerous compounds.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid involves a two-step process:

-

Step 1: Synthesis of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This key intermediate is prepared via a cyclocondensation reaction between (4-bromophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate.

-

Step 2: Hydrolysis of the Ethyl Ester. The synthesized ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Mechanistic Insights

The formation of the pyrazole ring in Step 1 proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the ethoxyacrylate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring. The regioselectivity of the reaction, leading to the desired 5-amino pyrazole isomer, is governed by the relative electrophilicity of the carbon atoms in the ethyl 2-cyano-3-ethoxyacrylate and the nucleophilicity of the two nitrogen atoms in the hydrazine.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate[1]

-

Anhydrous Sodium Acetate

-

Absolute Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq), ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), and anhydrous sodium acetate (1.1 eq).

-

Add absolute ethanol to the flask to create a stirrable suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add water to the concentrated mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate as a solid.

Step 2: Hydrolysis of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Materials:

-

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Data Summary

| Step | Reactants | Product | Solvent | Typical Yield |

| 1 | (4-bromophenyl)hydrazine HCl, Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | Ethanol | 75-85% |

| 2 | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, NaOH | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Ethanol/Water | 80-90% |

Visualizing the Synthesis

Reaction Pathway

Caption: A two-step synthetic route to the target molecule.

Experimental Workflow

Caption: A summary of the experimental workflow.

Safety Considerations

-

(4-bromophenyl)hydrazine hydrochloride: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Ethyl 2-cyano-3-ethoxyacrylate: This reagent is an irritant. Avoid contact with skin and eyes.

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and appropriate PPE.

-

Organic Solvents: Ethanol is flammable. Ensure all heating is performed using a suitable heating mantle and that no open flames are present.

Conclusion

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a reproducible and scalable process that provides access to a valuable building block for drug discovery and development. The two-step method outlined in this guide is based on established chemical principles and can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this compound for their scientific endeavors.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]

- Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

-

ChemSynthesis. (2025). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

- Al-Zaydi, K. M. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(9), 10842-10855.

- Google Patents. (n.d.). EP0053698B1 - 5-amino-1-phenylpyrazole-4-carboxylic acids, process for their preparation, herbicides containing them and their use as herbicides.

- Chen, H., & Li, Z. (1998). A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives. Chemical Journal of Chinese Universities, 19(S1), 184.

-

Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

- Google Patents. (n.d.). US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

-

PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

- Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.

- Bou-Salah, L., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5088.

-

ResearchGate. (n.d.). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Retrieved from [Link]

Sources

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid properties

An In-depth Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

Executive Overview

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core. This structure is of significant interest to the scientific community, particularly those in drug discovery and materials science. The unique arrangement of its amino, carboxylic acid, and bromophenyl functional groups makes it a versatile synthetic intermediate and a valuable scaffold for developing novel therapeutic agents. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via hydrolysis of its ethyl ester precursor, and an exploration of its applications as a core scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. All methodologies and claims are supported by authoritative references to ensure scientific integrity.

Physicochemical and Structural Properties

The properties of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid and its common synthetic precursor, the corresponding ethyl ester, are crucial for its application in research and development.

Data Summary

The following table summarizes the key quantitative data for the target compound and its ethyl ester intermediate.

| Property | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate |

| CAS Number | Not explicitly assigned; derived from ester | 138907-71-8[3] |

| Molecular Formula | C₁₀H₈BrN₃O₂ | C₁₂H₁₂BrN₃O₂[3] |

| Molecular Weight | 282.10 g/mol | 310.15 g/mol [3] |

| Appearance | Off-white solid (Expected) | Off-white solid[3] |

| Melting Point | Data not available | 136 - 138 °C[3] |

| Storage Conditions | Cool, dry place | 0 - 8°C[3] |

Structural Elucidation

X-ray crystallography reveals that the pyrazole ring, along with its amino and carboxyl substituents, is approximately coplanar.[4][5] This planarity is stabilized by an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid.[4][5] The phenyl group is significantly twisted relative to this plane, with a dihedral angle of approximately 48.13°.[4][5]

In the solid state, molecules form classic carboxylic acid dimers through strong intermolecular O-H···O hydrogen bonds.[4][5] These dimers are further linked into two-dimensional sheets by N-H···N interactions, creating a stable, networked structure.[4][5] This defined three-dimensional arrangement and hydrogen bonding capability are fundamental to the molecule's ability to interact with biological targets such as enzyme active sites.

Synthesis and Characterization

The most direct and common synthesis of the title compound involves the hydrolysis of its corresponding ethyl ester, which serves as a stable and accessible precursor.

Synthetic Workflow

The overall process can be visualized as a two-stage approach: the initial formation of the pyrazole core (the ethyl ester) followed by a simple hydrolysis step to yield the final carboxylic acid.

Caption: General synthetic pathway from precursors to the target carboxylic acid.

Protocol: Hydrolysis to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

This protocol is adapted from the well-established saponification methodology for converting pyrazole esters to their corresponding carboxylic acids.[4]

Materials:

-

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), dilute solution (e.g., 2M)

-

Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel, filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable amount of ethanol.

-

Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 2-3 equivalents).

-

Scientist's Note: A molar excess of KOH is used to ensure the complete hydrolysis of the ester. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Scientist's Note: Heating accelerates the reaction rate. Refluxing prevents the loss of solvent during the heating process.

-

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by dropwise addition of dilute hydrochloric acid until the pH is acidic (pH ~3-4), which will cause the carboxylic acid product to precipitate.

-

Scientist's Note: The initial product of saponification is the potassium carboxylate salt, which is soluble in the aqueous-alcoholic mixture. Acidification protonates the carboxylate anion, yielding the neutral carboxylic acid, which is typically much less soluble and precipitates out of solution.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold water to remove any residual salts (e.g., KCl) and acid.

-

Drying: Dry the purified product, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, in a vacuum oven.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the bromophenyl ring (typically two doublets in the aromatic region), a singlet for the pyrazole C-H proton, broad singlets for the -NH₂ and carboxylic acid -OH protons (the latter may be very broad and exchange with D₂O).[6] |

| ¹³C NMR | Resonances for the five distinct carbons of the pyrazole ring and the six carbons of the bromophenyl group, including the characteristic downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).[6] |

| IR Spectroscopy | Characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching from the amine (~3300-3500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretches from the aromatic and pyrazole rings (~1400-1600 cm⁻¹).[6] |

| Mass Spec. | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should correspond to the calculated molecular weight of the compound (C₁₀H₈BrN₃O₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident. |

Applications in Drug Discovery

The title compound is not merely a chemical curiosity; it is a key building block in the rational design of new pharmaceuticals.[3] Its rigid heterocyclic core serves as an excellent scaffold for positioning functional groups in precise three-dimensional orientations to interact with biological targets.

Role as a Potent Biological Scaffold

5-aminopyrazole derivatives are foundational materials for synthesizing a vast array of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolotriazines.[7] These resulting molecules often exhibit a wide spectrum of biological activities and are pursued as potential treatments for cancer, microbial infections, and inflammatory diseases.[3][7] The ethyl ester precursor is specifically noted for its use in synthesizing novel anti-inflammatory and anti-cancer compounds.[3]

A Privileged Structure for Kinase Inhibition

A significant body of research has established the 5-aminopyrazole scaffold as a "privileged structure" for targeting protein kinases. Kinases are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers and inflammatory disorders.

-

IRAK4 Inhibition: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key transducer in inflammatory signaling.[8]

-

FGFR Inhibition: Recently, derivatives of 5-amino-1H-pyrazole-4-carboxamide were designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to combat drug resistance in various cancers.[9]

-

p38 MAP Kinase Inhibition: A highly selective, orally bioavailable inhibitor of p38 MAP kinase, a key enzyme in the inflammatory response, was discovered based on a 5-amino-1H-pyrazol-4-yl methanone scaffold.[10]

The consistent success of this core structure suggests that 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is an ideal starting point for developing new, selective kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the carboxylic acid can be modified into various amides or other functional groups to fine-tune potency and pharmacokinetic properties.

Caption: Conceptual model of a pyrazole-based kinase inhibitor blocking a cellular signaling pathway.

Safety, Handling, and Storage

As a laboratory chemical, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid requires careful handling to minimize risk. The following guidelines are based on general safety protocols for related chemical structures.[11][12][13]

Hazard Identification

-

While specific toxicity data is unavailable, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[14]

-

May cause skin, eye, and respiratory tract irritation.[13]

-

It is prudent to handle this compound with the care afforded to all novel research chemicals.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Facilities should be equipped with an eyewash station and a safety shower.[11]

-

Practices: Avoid generating dust.[11] Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

-

Based on the storage requirements for its ethyl ester precursor (0-8°C), refrigeration may be advisable for long-term stability.[3]

Conclusion

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid stands out as a high-value molecular scaffold with significant potential in modern drug discovery. Its well-defined structure, accessible synthesis, and proven track record as a core component of potent kinase inhibitors make it a compelling starting point for developing next-generation therapeutics. This guide provides the foundational knowledge—from synthesis to potential applications—to empower researchers to effectively utilize this versatile compound in their scientific endeavors.

References

-

ResearchGate. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

PubMed Central. (2016). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Request PDF. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (2012). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]

-

MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

PubMed. (2008). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Sangon Biotech. (2018). SAFETY DATA SHEET - 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. fishersci.com [fishersci.com]

- 14. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity & Application Guide: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic Acid

[1]

Executive Summary: The "Privileged Scaffold"

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for a diverse array of biological targets.[1] While often utilized as a high-value intermediate for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), the acid itself and its direct derivatives exhibit significant biological potential.

Its pharmacological relevance is anchored in three structural pillars:

-

The Pyrazole Core: A bioisostere for imidazole/pyrrole, facilitating

stacking interactions in enzyme active sites (e.g., COX-2, kinases). -

The 5-Amino & 4-Carboxylic Acid Motifs: These provide a "push-pull" electronic system and critical hydrogen-bonding donors/acceptors, essential for binding to hydrophilic pockets in proteins.[1]

-

The 4-Bromophenyl Tail: The bromine atom enhances lipophilicity (logP) for membrane permeability and offers a specific site for halogen bonding with protein carbonyls, a non-covalent interaction increasingly prized in rational drug design.

Chemical Identity & Synthesis Strategy

Chemical Profile[1][2][3][4][5][6]

-

IUPAC Name: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid[1]

-

Molecular Formula:

-

Key Functionality: Amphoteric nature (basic amine + acidic carboxyl); susceptible to decarboxylation under high thermal stress; precursor to amides, esters, and hydrazides.

Validated Synthesis Protocol

To ensure high purity and yield, a two-step cyclocondensation-hydrolysis pathway is recommended over direct one-pot methods.[1]

Step 1: Cyclocondensation (Formation of the Ester)

-

Reagents: Ethyl 2-cyano-3-ethoxyacrylate + 4-Bromophenylhydrazine hydrochloride.[1]

-

Solvent: Ethanol or Methanol (anhydrous).

-

Catalyst: Sodium acetate (to neutralize the hydrochloride salt) or Triethylamine.

-

Mechanism: Michael addition of the hydrazine to the acrylate followed by nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, leading to cyclization.

Step 2: Hydrolysis (Formation of the Acid)

-

Reagents: 10% NaOH or KOH solution.

-

Conditions: Reflux for 2–4 hours.[1]

-

Workup: Acidification with HCl to precipitate the free acid.

Visualization: Synthesis Workflow

Figure 1: Validated synthetic route for the production of the target pyrazole acid.

Biological Activity Spectrum

Anti-Inflammatory Activity (COX-2/5-LOX Inhibition)

The structural homology between this pyrazole acid and Celecoxib (a sulfonamide-substituted pyrazole) suggests potent anti-inflammatory activity.[1]

-

Mechanism: The pyrazole ring serves as a scaffold to orient the 4-bromophenyl group into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme.[1] The carboxylic acid moiety can form salt bridges with Arg120 in the COX active site, mimicking the binding mode of arachidonic acid.

-

Evidence: Derivatives of 5-amino-pyrazole-4-carboxylic acid have demonstrated significant reduction in serum IL-1β and TNF-α levels in carrageenan-induced edema models.[1][2]

Antimicrobial & Antifungal Potential[8]

-

Target: DNA Gyrase (Bacteria) and Glucosamine-6-phosphate synthase (Fungi).[1]

-

Mechanism: The 5-amino group acts as a hydrogen bond donor.[1] When derivatized into Schiff bases or hydrazones, this scaffold exhibits micromolar inhibitory concentrations (MIC) against S. aureus and E. coli. The bromine atom increases membrane permeability, enhancing efficacy against Gram-positive strains.[1]

Anticancer Activity (Kinase Inhibition)[5]

-

Target: FGFR (Fibroblast Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).[1]

-

Application: While the free acid is less active, its amide derivatives are potent kinase inhibitors. The acid is the critical precursor for generating these libraries. The "5-amino-pyrazole-4-carboxamide" motif is a known ATP-competitive pharmacophore.[1]

Detailed Experimental Protocols

Protocol A: Determination of Anti-Inflammatory Activity (In Vitro COX-2 Inhibition)

This protocol validates the scaffold's ability to inhibit prostaglandin synthesis.

Materials:

-

Ovine COX-2 enzyme.[1]

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).

-

Test Compound: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (dissolved in DMSO).[1]

Step-by-Step Methodology:

-

Preparation: Dilute the test compound in DMSO to prepare a concentration range (0.01 µM to 100 µM). Ensure final DMSO concentration in the assay buffer is <2%.

-

Incubation: Add 10 µL of enzyme (COX-2) and 10 µL of test compound to the reaction buffer (0.1 M Tris-HCl, pH 8.0). Incubate at 25°C for 15 minutes to allow inhibitor binding.[1]

-

Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

-

Termination: Stop reaction by adding 1M HCl.

-

Quantification: Measure PGH2 produced (via reduction to PGF2α) using ELISA or colorimetric peroxidation assay (absorbance at 590 nm).

-

Calculation: Calculate % Inhibition =

. Plot dose-response curve to determine

Protocol B: Antimicrobial Susceptibility Testing (Disk Diffusion)

Standardized method to assess bioactivity against bacterial strains.

-

Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) in saline to match 0.5 McFarland turbidity standard (

CFU/mL). -

Plating: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate.

-

Compound Loading: Dissolve the pyrazole acid in DMSO (1 mg/mL). Impregnate sterile 6mm filter paper discs with 10 µL, 20 µL, and 50 µL of the solution. Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO).

-

Incubation: Place discs on the agar surface. Invert plates and incubate at 37°C for 24 hours.

-

Readout: Measure the Zone of Inhibition (ZOI) in millimeters using vernier calipers. A ZOI > 10mm indicates significant activity.[1]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates how specific structural modifications to the 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid scaffold alter its biological target profile.

Figure 2: Structure-Activity Relationship (SAR) map detailing how chemical derivatization shifts the biological utility of the scaffold.

Key Data Summary

| Biological Target | Derivative Type | Key Mechanism | Typical |

| COX-2 | Free Acid / Esters | Competitive binding at active site | 0.5 – 5.0 µM |

| FGFR1 (Kinase) | Carboxamide | ATP-competitive inhibition | < 100 nM |

| S. aureus | Hydrazone / Imine | DNA Gyrase inhibition | 10 – 50 µg/mL |

| Fungal Strains | Pyrazolo-pyrimidine | Ergosterol synthesis interference | 12 – 25 µg/mL |

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link][1]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI Molecules. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link][1]

-

4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents. ResearchGate. [Link][1]

-

Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. PubMed. [Link][1]

Mechanism of Action: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid Scaffold

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS: varies by salt/ester form, often cited as a core intermediate) is not merely a single drug but a privileged pharmacophoric scaffold . In medicinal chemistry, it serves as the structural anchor for a class of potent kinase inhibitors and agrochemicals.

Its primary biological utility lies in its ability to mimic the adenine ring of ATP, allowing its derivatives to function as ATP-competitive inhibitors against serine/threonine and tyrosine kinases. The carboxylic acid moiety acts as the "synthetic handle," enabling the attachment of diverse "warheads" (amides, ureas) that dictate selectivity for targets such as p38 MAPK , FGFR , Lck , and IRAK4 .

Key Mechanistic Highlights:

-

Primary Mode: ATP-competitive inhibition via Hinge Binding.

-

Key Targets: p38 Mitogen-Activated Protein Kinase (MAPK), Fibroblast Growth Factor Receptor (FGFR).

-

Structural Role: The 5-amino and 4-carbonyl groups form a critical bidentate hydrogen-bonding motif.

Molecular Mechanism of Action

The "Hinge Binder" Hypothesis

The biological activity of this scaffold is governed by its interaction with the hinge region of the kinase ATP-binding pocket. The 5-amino-pyrazole core functions as a donor-acceptor system that mimics the hydrogen bonding pattern of the adenine base of ATP.

-

H-Bond Donor: The exocyclic 5-amino group (-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of a specific hinge residue (e.g., Thr106 in p38 MAPK or Glu residues in other kinases).

-

H-Bond Acceptor: The carbonyl oxygen (derived from the 4-carboxylic acid or its amide derivative) acts as a hydrogen bond acceptor for the backbone amide nitrogen of the hinge.

-

Hydrophobic Anchor: The 1-(4-bromophenyl) group is critical for potency. It orients the molecule by occupying the hydrophobic "back pocket" (often Gatekeeper region) of the enzyme. The bromine atom provides halogen bonding capabilities and steric bulk to induce conformational changes (e.g., "DFG-out" conformation in Type II inhibitors).

Structural Biology: p38 MAPK Inhibition

In the context of p38 MAPK inhibition, derivatives of this acid (often converted to amides or ureas) bind to the unphosphorylated form of the kinase.

-

Selectivity Mechanism: The 4-bromophenyl group exploits the size of the "gatekeeper" residue (Thr106). The scaffold wedges into the hydrophobic pocket adjacent to the ATP site, preventing ATP binding and downstream phosphorylation of substrates like MAPKAPK2 (MK2).

Structural Biology: FGFR Covalent Inhibition

Recent research (2024) indicates that 5-amino-pyrazole-4-carboxamides derived from this acid can act as pan-FGFR inhibitors .[1]

-

Mechanism: They target both wild-type and gatekeeper mutants (e.g., FGFR2 V564F).[1] The mechanism involves reversible or irreversible binding where the amide side chain (synthesized from the acid) positions a reactive group near a cysteine residue in the P-loop or hinge, blocking the catalytic activity required for tumor cell proliferation.

Biological Pathways & Signaling

p38 MAPK Signaling Pathway

Inhibition of p38 MAPK by this scaffold blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). This makes it a high-value target for rheumatoid arthritis and autoimmune therapeutics.

Caption: The p38 MAPK signaling cascade showing the specific intervention point of 5-amino-pyrazole inhibitors at the ATP-binding site of p38.

Experimental Protocols: From Scaffold to Bioactivity

To utilize 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid effectively, it must usually be derivatized. The acid itself has poor cell permeability; the amide or urea derivatives are the active pharmacological agents.

Protocol: Synthesis of Active Amide Derivative

Objective: Convert the carboxylic acid scaffold into a bioactive carboxamide (e.g., for kinase assay).

Reagents:

-

Scaffold: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Amine Partner: Aniline or Benzylamine derivative (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or EDC/HOBt

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

-

Activation: Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15–30 minutes to form the activated ester.

-

Coupling: Add the specific amine partner (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via LC-MS (Look for mass shift: M+Amine-H₂O).

-

Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.

-

Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the target amide.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Key signal: Amide -NH proton at δ 8.0–10.0 ppm.

Protocol: In Vitro p38 MAPK Kinase Assay

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized derivative.

-

Preparation: Prepare 10 mM stock solution of the inhibitor in DMSO. Serial dilute (1:3) to create a concentration range (e.g., 10 µM to 0.1 nM).

-

Enzyme Mix: In a 384-well plate, add 5 µL of recombinant human p38α MAPK (0.5 nM final) in kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Add 2.5 µL of inhibitor dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Substrate Initiation: Add 2.5 µL of ATP (at K_m concentration, ~100 µM) and substrate peptide (e.g., GFP-ATF2).

-

Detection: Incubate for 60 minutes. Stop reaction using EDTA-containing detection buffer. Measure phosphorylation using FRET or TR-FRET (e.g., Lance Ultra).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 4-carboxylic acid position of the 5-amino-1-(4-bromophenyl) scaffold affect biological activity.

| Derivative Type | R-Group (at C4) | Primary Target | IC₅₀ / Activity | Mechanistic Note |

| Free Acid | -COOH | Weak/Inactive | > 10 µM | Poor cell permeability; weak hinge binder due to negative charge repulsion. |

| Simple Amide | -CONH₂ | p38 MAPK | ~ 1–5 µM | Basic hinge binder; lacks hydrophobic reach. |

| Aryl Amide | -CONH-Ph | p38 MAPK / Lck | 50–200 nM | Phenyl ring engages hydrophobic region II; stabilizes binding. |

| Subst. Urea | -CONH-Urea-Ph | p38 MAPK (Type II) | < 10 nM | Urea moiety forms "DFG-out" stabilizing H-bonds; highly potent (e.g., BIRB 796 analogs). |

| Acyl-Hydrazine | -CONH-NH-R | FGFR1-4 | 20–100 nM | Covalent interaction with Cys residues in some variants. |

Synthesis Workflow Visualization

Caption: Synthetic workflow transforming the inert acid scaffold into a potent biological inhibitor.

References

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry, 2024. URL:[Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Source: Journal of Medicinal Chemistry.[2] URL:[Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: ACS Medicinal Chemistry Letters. URL:[Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. Source: Acta Crystallographica Section E. URL:[Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: Journal of Medicinal Chemistry (Columbia University). URL:[Link]

Sources

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

[1][2]

Executive Summary

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and anti-inflammatory agents.[1][2] Its amphoteric nature—possessing both a basic primary amine and an acidic carboxyl group—presents specific solubility and ionization challenges during characterization.[1][2]

This guide defines the analytical architecture required to validate the identity, purity, and solid-state properties of this compound.[1][2] Special emphasis is placed on the bromine isotope signature in mass spectrometry and the tautomeric/zwitterionic behavior in solution state NMR.[1][2]

Physicochemical Profiling

Understanding the physical state is a prerequisite for selecting appropriate analytical solvents and methods.[1][2]

| Property | Value / Characteristic | Technical Insight |

| Molecular Formula | C₁₀H₈BrN₃O₂ | Exact Mass: 280.98 (⁷⁹Br) / 282.98 (⁸¹Br) |

| Appearance | Yellow to off-white powder | Color intensity often correlates with oxidation of the amine.[1][2][3] |

| Solubility | High: DMSO, DMF, dilute alkaliLow: Water, DCM, Hexane | The compound exists as a zwitterion in neutral water, reducing solubility.[1][2] Dissolves in base via carboxylate formation.[1][2] |

| pKa (Predicted) | COOH: ~3.5 | Acidic mobile phases are required for HPLC retention.[1][2] |

| Melting Point | >190°C (Decomposition likely) | High lattice energy due to intermolecular H-bonding (COOH dimer + NH...N interactions).[1][2] |

Structural Elucidation Suite

The following multi-modal approach provides a self-validating confirmation of structure.

A. Mass Spectrometry (MS) – The Bromine Signature

The most immediate confirmation of the 4-bromophenyl moiety is the isotopic abundance pattern.[1][2]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred to detect the deprotonated carboxylate

.[1][2] Positive Mode (ESI+) will detect -

Diagnostic Pattern: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2]

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is the mandatory solvent due to the compound's polarity and insolubility in CDCl₃.[1][2]

¹H NMR (400 MHz, DMSO-d₆) Expectations:

-

Carboxylic Acid (-COOH): A very broad singlet at 12.0 – 13.0 ppm .[1][2] Often invisible if the sample is wet (exchange with HOD).[1][2]

-

Pyrazole Ring Proton (H-3): A sharp singlet at ~7.6 – 8.0 ppm .[1][2] This is the diagnostic singlet for the pyrazole core.[1][2]

-

Aromatic Protons (4-Bromophenyl): An AA'BB' system appearing as two doublets at ~7.5 – 7.8 ppm (

Hz).[1][2]

¹³C NMR (100 MHz, DMSO-d₆) Key Signals:

C. Infrared Spectroscopy (FT-IR)

Purity Analysis: HPLC Method Development

Standard reverse-phase methods often fail for aminopyrazoles due to peak tailing caused by the basic amine interacting with silanols.[1][2]

Recommended Protocol:

Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]

-

Objective: Obtain high-resolution spectra without aggregation.

-

Step 1: Weigh 5–10 mg of the dry solid into a clean vial.

-

Step 3: Sonicate for 2 minutes. The compound should dissolve completely to form a yellow solution.[1][2]

-

Step 4: Transfer to an NMR tube and acquire spectra immediately to prevent H/D exchange with atmospheric moisture.[1][2]

Protocol 2: Recrystallization (Purification)[1][2]

Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision matrix for validating the compound.[1][2]

Caption: Logical workflow for the structural validation and purity assessment of the target aminopyrazole.

Diagram 2: Mass Spectrometry Isotope Logic

Visualizing the critical bromine signature for identification.[1][2]

Caption: The diagnostic 1:1 isotopic doublet in Mass Spectrometry confirming the presence of a single bromine atom.

References

-

Zia-ur-Rehman, M., et al. (2008).[1][2][5] "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid."[1][2][5][6] Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313.[1][2][5]

- Relevance: Provides crystallographic data and H-bonding patterns for the direct phenyl analog, establishing the expected solid-state behavior (dimeriz

-

Plem, S. C., et al. (2015).[1][2] "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles..." Advances in Chemical Engineering and Science, 5, 239-261.[1][2][7]

- Relevance: Details the synthesis and NMR characterization of the nitrile precursors, which share the core aminopyrazole spectroscopic fe

-

National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 66846971, 1H-pyrazole-4-carboxylic acid." [1][2]

-

Zhou, Y., et al. (2024).[1][2][8] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry.

- Relevance: Establishes the biological context and structural modifications of the 5-aminopyrazole scaffold in drug discovery.

Sources

- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 31037-02-2 Cas No. | Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Matrix Scientific [matrixscientific.com]

- 5. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, identified by the CAS number 438243-87-9 , is a heterocyclic compound of significant interest in the field of medicinal chemistry.[1][2] As a derivative of the 5-aminopyrazole scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

The strategic placement of the amino, carboxylic acid, and bromophenyl groups on the pyrazole ring offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The presence of the bromine atom, in particular, provides a handle for further functionalization through various cross-coupling reactions, expanding the chemical space accessible from this versatile intermediate.

Physicochemical Properties

While specific experimental data for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is not extensively reported in publicly available literature, the following table summarizes its key identifiers and calculated properties, along with data for closely related analogs to provide a comparative context.

| Property | Value for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | Analog Data |

| CAS Number | 438243-87-9 | - |

| Molecular Formula | C₁₀H₈BrN₃O₂ | C₁₀H₉N₃O₂ (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)[3] |

| Molecular Weight | 282.10 g/mol | 203.19 g/mol (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)[3] |

| Appearance | Expected to be a solid | Solid (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)[3] |

| Melting Point | Not reported | 183-188 °C (dec.) (for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid) |

| Solubility | Not reported | - |

Synthesis and Purification

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid can be logically achieved through a two-step process starting from commercially available reagents. The general strategy involves the construction of the pyrazole ring system followed by the hydrolysis of a carboxylic acid ester precursor.

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and 4-bromophenylhydrazine. This is a common and efficient method for the formation of 5-aminopyrazole derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl ester intermediate.[4]

Step 2: Hydrolysis to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Reaction Setup: Suspend the ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), in a round-bottom flask.

-

Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 2-4 hours). The starting material should fully dissolve as the reaction progresses.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If any unreacted starting material is present, it can be removed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 2N HCl) until the pH is acidic (pH 3-4). The carboxylic acid product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to afford the pure 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Applications in Drug Discovery

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.

Core Scaffold for Bioactive Molecules

Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery programs. These activities include:

-

Anticancer: Many pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.

-

Anti-inflammatory: Some 5-aminopyrazole analogs have shown potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

-

Antimicrobial and Antiviral: The pyrazole nucleus is present in several compounds with demonstrated activity against bacteria, fungi, and viruses.

The title compound, with its carboxylic acid and amino functionalities, is well-suited for the construction of compound libraries through techniques like amide coupling and other functional group transformations.

Potential as Kinase Inhibitors

A significant area of interest for 5-aminopyrazole derivatives is their role as kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motifs of many known kinase inhibitors. The 1-aryl substituent can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity.

Illustrative Kinase Inhibitor Binding Diagram

Caption: Putative binding mode of a 5-aminopyrazole inhibitor.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is advised.

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin contact should be worn.

General Handling Precautions:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

References

-

5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carboxylic Acid - Cas No: 438243-87-9 at Best Price in Mumbai - Tradeindia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011, February 9). Retrieved January 31, 2026, from [Link]

Sources

- 1. 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carboxylic Acid - Cas No: 438243-87-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid [cymitquimica.com]

- 4. 138907-71-8 Cas No. | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Matrix Scientific [matrixscientific.com]

Knorr pyrazole synthesis for 5-aminopyrazole derivatives

Title: Precision Engineering of the 5-Aminopyrazole Scaffold: A Technical Guide to the Modified Knorr Synthesis

Executive Summary

The 5-aminopyrazole moiety acts as a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., p38 MAPK, Btk) and GPCR ligands. While the classical Knorr synthesis condenses hydrazines with 1,3-dicarbonyls to yield pyrazoles, the synthesis of 5-aminopyrazoles requires a specific modification: the condensation of

This guide provides a rigorous technical analysis of this transformation, moving beyond basic recipe-following to explore the mechanistic levers—sterics, electronics, and thermodynamics—that control reaction outcomes.

Part 1: Mechanistic Underpinnings

The synthesis of 5-aminopyrazoles is a cyclocondensation reaction.[1] Unlike the standard Knorr reaction which forms two C-N bonds via carbonyl condensation, this variant relies on the nucleophilic attack on a nitrile carbon to generate the exocyclic amine.

The Reaction Pathway

-

Initial Condensation: The hydrazine nucleophile attacks the ketone carbonyl of the

-ketonitrile.[2] This is typically the most electrophilic site, especially under acid catalysis. -

Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

-

Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (C

N).[2] -

Tautomerization: The resulting imine intermediate tautomerizes to form the stable aromatic 5-aminopyrazole system.

Part 2: The Regioselectivity Challenge

When using substituted hydrazines (

The "Fandrick Effect" (Thermodynamic vs. Kinetic Control): Research by Boehringer Ingelheim (Fandrick et al.) has elucidated that regioselectivity is not merely a function of nucleophilicity but of reversibility.

-

Kinetic Control: The substituted nitrogen of an alkyl hydrazine is electronically more nucleophilic (inductive effect). However, it is sterically hindered.[3]

-

Thermodynamic Control: The 5-amino isomer is generally the thermodynamic product. Under neutral or acidic reflux conditions, even if the "wrong" hydrazone forms initially, the reaction can equilibrate to the more stable intermediate before cyclization.

Decision Matrix for Regiocontrol:

| Variable | Condition | Outcome | Mechanistic Driver |

| Hydrazine Type | Aryl Hydrazines | 5-Amino Major | The unsubstituted NH is more nucleophilic due to resonance deactivation of the aryl-NH. |

| Hydrazine Type | Alkyl Hydrazines | Mixed / 5-Amino | Steric bulk on R hinders attack at the ketone; favors attack by unsubstituted |

| Solvent/Catalyst | Ethanol / Reflux (Neutral) | 5-Amino (High Selectivity) | Thermodynamic equilibration allows the most stable hydrazone to cyclize. |

| Solvent/Catalyst | Ethanol / NaOEt (Basic) | 3-Amino (Possible) | Irreversible deprotonation can trap the kinetic adduct (attack by substituted NH). |

Part 3: Optimized Experimental Protocols

Protocol A: The "Thermodynamic" Standard (Reflux)

Best for: Scale-up, aryl hydrazines, and bulky alkyl hydrazines where 5-amino isomer is desired.

-

Reagent Prep: Dissolve 1.0 eq of

-ketonitrile in absolute ethanol (0.5 M concentration). -

Addition: Add 1.1 eq of the substituted hydrazine hydrochloride.

-

Catalysis: Add 0.1 eq of Glacial Acetic Acid. Reason: Buffers the reaction and assists in carbonyl activation without fully protonating the hydrazine.

-

Reaction: Reflux at 78°C for 4–12 hours. Monitor by LCMS (look for disappearance of nitrile peak ~2200 cm⁻¹ in IR if available).

-

Workup:

-

Cool to room temperature.[4]

-

Many 5-aminopyrazoles will crystallize directly upon cooling.

-

If no precipitate: Concentrate to 20% volume, add diethyl ether or cold water to induce precipitation.

-

Filter and wash with cold EtOH/Water (1:1).

-

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, and rapid optimization.

-

Vessel Loading: In a 10 mL microwave vial, combine:

-

1.0 mmol

-ketonitrile. -

1.2 mmol Hydrazine hydrate (or salt).

-

3 mL Ethanol/Water (3:1). Reason: Water improves microwave absorption and solubility of hydrazine salts.

-

-

Irradiation: Heat to 140°C for 10 minutes (High Absorption setting).

-

Purification:

-

Decant the reaction mixture into ice water (10 mL).

-

The product typically precipitates as a solid.

-

Yields are often 15-20% higher than reflux due to minimized thermal degradation time.

-

Part 4: Troubleshooting & Optimization

Problem 1: "Oiling Out" (Product forms a gum)

-

Cause: Presence of unreacted hydrazine or oligomers.

-

Solution: Trituration. Decant the supernatant solvent. Add a non-polar solvent (Hexanes or MTBE) to the gum and sonicate vigorously. This removes impurities and forces the pyrazole to crystallize.

Problem 2: Regioisomer Contamination (Mixture of 3-amino and 5-amino)

-

Diagnosis: Two peaks in HPLC with identical Mass (M+1).

-

Validation: Use NOE (Nuclear Overhauser Effect) NMR .

-

5-amino isomer: Strong NOE correlation between the N-Substituent protons and the C-4 pyrazole proton.

-

3-amino isomer: No NOE between N-Substituent and C-4 proton (too distant).

-

-

Fix: Switch solvent to Acetic Acid (reflux). The harsh acidic environment promotes rapid equilibration to the thermodynamic (5-amino) product.

Part 5: References

-

Fandrick, K. R., et al. (2015).[3] "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." The Journal of Organic Chemistry.

-

Core Reference for Regioselectivity Mechanism.

-

-

Aggarwal, R., et al. (2018).[1] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Chemistry Central Journal.

-

Comprehensive review of applications and fused-ring synthesis.

-

-

Quiroga, J., et al. (2008). "Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones." Bioorganic & Medicinal Chemistry Letters.

-

Source for microwave protocols.

-

-

Bagley, M. C., et al. (2006). "A new one-step synthesis of 5-aminopyrazoles." Synlett.

-

Validation of one-step condensation methods.

-

-

Katritzky, A. R., et al. (2010). "Synthesis of 5-amino-1-arylpyrazoles." Arkivoc.

-

Foundational heterocyclic chemistry reference.

-

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][3][4] The metabolic stability of the pyrazole ring further enhances its attractiveness as a core structural motif in the design of novel therapeutics.[1] This guide delves into the untapped potential of a specific, highly functionalized pyrazole derivative: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid . We will explore its synthetic accessibility, propose promising therapeutic applications based on established activities of analogous structures, and provide detailed experimental workflows for its evaluation as a drug discovery starting point.

The Molecule in Focus: Structural Features and Synthetic Strategy

The structure of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid presents several key features for medicinal chemistry exploration. The 5-amino group can act as a crucial hydrogen bond donor, while the 4-carboxylic acid provides a handle for further derivatization or can participate in interactions with target proteins. The 1-(4-bromophenyl) substituent offers a site for modification to modulate potency, selectivity, and pharmacokinetic properties.

Proposed Synthesis Pathway

A plausible and efficient synthesis of the title compound can be envisioned through a multi-step process, commencing with readily available starting materials. The following protocol is a proposed route based on established methodologies for the synthesis of similar 5-aminopyrazole derivatives.[5][6][7]

Caption: Proposed synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

-

Step 1: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.

-

To a solution of 4-bromophenylhydrazine (1.0 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole ester.

-

-

Step 2: Hydrolysis to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid.

-

Suspend the ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid to a pH of approximately 4-5.

-

The carboxylic acid product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

-

Potential Therapeutic Applications: Targeting Kinase Signaling Pathways

The 5-aminopyrazole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[8][9] Based on the structural similarity to known inhibitors, two particularly promising therapeutic targets for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives are Fibroblast Growth Factor Receptors (FGFRs) and p38 Mitogen-Activated Protein (MAP) Kinase.

Application as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[10] Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for oncology drug discovery.[11] Notably, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully developed as potent pan-FGFR covalent inhibitors.

Caption: Proposed inhibition of the FGFR signaling pathway.

Experimental Workflow: Screening for FGFR Inhibition

A robust screening cascade is essential to evaluate the potential of our lead compound as an FGFR inhibitor.

Caption: Drug discovery workflow for FGFR inhibitors.

Protocol: Biochemical FGFR2 Kinase Inhibitor Screening Assay [1][12]

This protocol is adapted from commercially available kits for the rapid and sensitive evaluation of FGFR2 inhibitors.

-

Reagent Preparation:

-

Prepare a 2X stock solution of the test compound (5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid) and a positive control inhibitor in kinase assay buffer.

-

Prepare a solution of recombinant FGFR2 enzyme and the substrate (e.g., poly(Glu, Tyr)) in kinase assay buffer.

-

-

Kinase Reaction:

-

Add 25 µL of the 2X test compound or control solution to the wells of a 96-well plate.

-

Initiate the reaction by adding 25 µL of the enzyme/substrate mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection reagent containing a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or absorbance) using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Application as p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[13] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[13] A series of 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.

Caption: Proposed inhibition of the p38 MAP kinase signaling pathway.

Protocol: Nonradioactive p38 MAP Kinase Assay [14]

This cell-based assay measures the activity of p38 MAP kinase by detecting the phosphorylation of its substrate, ATF-2.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., NIH-3T3) in 96-well plates.

-

Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the p38 MAP kinase pathway by exposing the cells to a stressor (e.g., UV radiation or anisomycin).

-

-

Immunoprecipitation of p38 MAP Kinase:

-

Lyse the cells and incubate the cell extracts with an immobilized anti-phospho-p38 MAPK antibody to immunoprecipitate the activated kinase.

-

-

In Vitro Kinase Assay:

-

Wash the immunoprecipitated kinase and resuspend in a kinase reaction buffer containing ATP and a recombinant ATF-2 substrate.

-

Incubate at 30°C to allow for the phosphorylation of ATF-2.

-

-

Detection by Western Blotting:

-

Separate the reaction products by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody specific for phospho-ATF-2.

-

Detect the signal using a secondary antibody conjugated to a reporter enzyme.

-

Quantify the band intensities to determine the inhibitory effect of the compound.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid will provide a baseline for its activity. Subsequent lead optimization will involve systematic modifications of its structure to improve potency, selectivity, and drug-like properties.[2][15]

Table 1: Proposed Modifications and Expected Outcomes

| Position of Modification | Proposed Modification | Rationale and Expected Outcome |

| 4-Carboxylic Acid | Amide formation with a library of amines | Explore interactions with the solvent-exposed region of the kinase active site; improve cell permeability. |

| Esterification | Prodrug strategy to enhance bioavailability. | |

| 1-(4-bromophenyl) | Replacement of bromine with other halogens (Cl, F) | Modulate electronic properties and potential for halogen bonding. |

| Introduction of small alkyl or alkoxy groups | Probe for additional hydrophobic interactions. | |

| Replacement with other aryl or heteroaryl rings | Explore different binding modes and improve selectivity. | |

| 5-Amino Group | Acylation or sulfonylation | Investigate the importance of the hydrogen bond donor capability. |

Conclusion and Future Directions

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its straightforward synthesis and the well-documented importance of the 5-aminopyrazole scaffold provide a solid foundation for a successful drug discovery program. The proposed experimental workflows for evaluating its potential as an FGFR and p38 MAP kinase inhibitor offer a clear path forward for researchers in the field. Through systematic SAR studies and lead optimization, this core structure holds the potential to be transformed into a preclinical candidate with significant therapeutic value.

References

-

p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved February 11, 2026, from [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Retrieved February 11, 2026, from [Link]

-

FGFR2 Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. Retrieved February 11, 2026, from [Link]

-